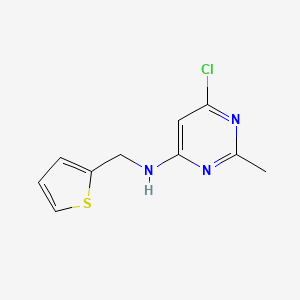

6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine

描述

属性

IUPAC Name |

6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3S/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMLMLIXYHWMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine typically involves:

- Starting from 2-methyl-4,6-dichloropyrimidine as a key pyrimidine precursor.

- Nucleophilic substitution at the 4-chloro position by an appropriate amine derivative bearing the thiophen-2-ylmethyl group.

- Control of reaction conditions to favor mono-substitution and avoid polysubstitution or side reactions.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 2-methyl-4,6-dichloropyrimidine : Commercially available or prepared via chlorination of 2-methylpyrimidine derivatives.

- Thiophen-2-ylmethylamine : Prepared by reduction of corresponding thiophen-2-ylmethyl nitriles or via reductive amination of thiophene-2-carboxaldehyde.

Stepwise Synthetic Route

Step 1: Preparation of 2-methyl-4,6-dichloropyrimidine

- Synthesized by chlorination of 2-methylpyrimidine or by cyclization reactions involving amidines and β-dicarbonyl compounds.

- Reaction conditions typically involve phosphorus oxychloride (POCl3) as chlorinating agent under reflux.

Step 2: Nucleophilic Aromatic Substitution (SNAr) at 4-position

- React 2-methyl-4,6-dichloropyrimidine with thiophen-2-ylmethylamine.

- The nucleophile attacks the 4-chloro position preferentially due to electronic and steric factors.

- Solvents: polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.

- Base: mild bases like triethylamine or potassium carbonate are used to neutralize the formed HCl.

- Temperature: typically room temperature to 60°C to optimize yield and minimize side reactions.

Step 3: Purification

- The crude product is purified by recrystallization or column chromatography.

- Yields are generally high due to the selectivity of substitution.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | DMF, THF | Polar aprotic solvents favor SNAr |

| Base | Triethylamine, K2CO3 | Neutralizes HCl formed |

| Temperature | 25–60°C | Moderate heat improves reaction rate |

| Molar Ratio | 1:1 to 1:1.2 (dichloropyrimidine:amine) | Slight excess of amine ensures completeness |

| Reaction Time | 4–24 hours | Depends on temperature and scale |

Alternative Synthetic Approaches

- Reductive Amination Route : In some cases, the amino group is introduced by reductive amination of 6-chloro-2-methylpyrimidin-4-amine with thiophene-2-carboxaldehyde using reducing agents like sodium triacetoxyborohydride.

- Direct Amination : Direct displacement of 4-chloro substituent with thiophen-2-ylmethylamine under microwave irradiation to shorten reaction times.

Research Findings and Industrial Relevance

- The SNAr reaction of 2-methyl-4,6-dichloropyrimidine with thiophen-2-ylmethylamine is highly efficient, scalable, and yields the target compound with high purity.

- The choice of solvent and base critically affects reaction kinetics and product purity.

- Mild reaction conditions reduce by-product formation and facilitate downstream processing.

- The compound serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

Summary Table of Preparation Method

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-methylpyrimidine | POCl3, reflux | 2-methyl-4,6-dichloropyrimidine | 80–90 | Chlorination step |

| 2 | 2-methyl-4,6-dichloropyrimidine + thiophen-2-ylmethylamine | DMF/THF, triethylamine, 25–60°C, 4–24 h | This compound | 75–85 | SNAr substitution at 4-position |

| 3 | Crude product | Recrystallization or chromatography | Pure target compound | — | Purification step |

化学反应分析

Types of Reactions

6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophen-2-ylmethyl group.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are used under reflux conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives are formed.

Oxidation Products: Oxidized derivatives of the thiophen-2-ylmethyl group.

Reduction Products: Reduced derivatives of the thiophen-2-ylmethyl group.

科学研究应用

Enzyme Inhibition

6-Chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine has been shown to interact with specific enzymes, notably methionine aminopeptidase (MetAP). This enzyme plays a crucial role in protein maturation by removing the N-terminal methionine from nascent proteins. Inhibition of MetAP can lead to altered protein synthesis and degradation pathways, which may have implications in cancer treatment.

Cell Cycle Regulation

Research indicates that this compound can influence cell cycle checkpoints, potentially leading to cell cycle arrest in certain cancer cell lines. Its ability to modulate gene expression related to cell cycle regulation makes it a candidate for further investigation in cancer therapeutics.

Apoptosis Induction

The compound may also induce apoptosis in cancer cells through the activation of specific signaling pathways. It has been observed to upregulate pro-apoptotic genes while downregulating anti-apoptotic factors, suggesting its potential as an anti-cancer agent.

Cancer Therapy

Due to its effects on cellular processes such as apoptosis and cell cycle regulation, this compound is being explored as a potential therapeutic agent in oncology. Its ability to inhibit MetAP and modulate gene expression could provide a novel approach to cancer treatment, particularly for tumors resistant to conventional therapies .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound possess antimicrobial properties. This opens avenues for research into its use as an antimicrobial agent against various pathogens .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Interaction | Demonstrated inhibition of MetAP by the compound, affecting protein maturation processes. |

| Study B | Cancer Cell Lines | Showed that the compound induces apoptosis in specific cancer cell lines through modulation of apoptotic pathways. |

| Study C | Antimicrobial Properties | Investigated antimicrobial efficacy against bacterial strains, indicating potential therapeutic uses beyond oncology. |

作用机制

The mechanism of action of 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets in the cell. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may inhibit kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or inflammation.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound shares structural similarities with several pyrimidin-4-amine derivatives, differing primarily in the substituents at positions 2, 4, and 4. Key analogs include:

Electronic and Steric Effects :

- Thiophene vs. Furan/Pyrazole : The thiophene moiety (sulfur-containing) enhances lipophilicity and π-π stacking compared to furan (oxygen) or pyrazole (nitrogen) .

- Trifluoromethyl Group : Increases electronegativity and steric bulk, which may enhance binding affinity but reduce solubility .

Key Observations :

- Microwave irradiation significantly improves reaction efficiency and yield (e.g., 83% for pyrazole analog vs. 74% for conventional methods) .

- Palladium-catalyzed methods (e.g., GP1/GP2) enable functionalization of the pyrimidine core but require stringent conditions .

Physicochemical and Pharmacological Properties

Physicochemical Data

Notes:

生物活性

6-Chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine (CAS Number: 1111698-30-6) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including antibacterial and anticancer effects. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The molecular formula of this compound is C10H10ClN3S, with a molar mass of 239.72 g/mol. The structure includes a pyrimidine ring substituted with a thiophene moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClN3S |

| Molar Mass | 239.72 g/mol |

| CAS Number | 1111698-30-6 |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been shown to exhibit significant activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

- Inhibition Concentrations : The compound demonstrated IC50 values ranging from nanomolar to low micromolar concentrations against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

- Case Study : In a comparative study, the compound showed superior activity against resistant strains of MRSA (Methicillin-resistant Staphylococcus aureus) compared to traditional antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly in relation to its effects on various cancer cell lines.

Research Highlights:

- Cytotoxicity : Studies indicated that this compound exhibited cytotoxic effects in vitro against human cancer cell lines, with IC50 values suggesting potent activity .

- Apoptosis Induction : It was observed that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to increased expression of pro-apoptotic factors .

- Structure–Activity Relationship (SAR) : Modifications in the thiophene and pyrimidine rings were found to enhance the anticancer activity, suggesting that specific structural features are crucial for efficacy .

Pharmacological Mechanisms

The biological activity of this compound can be attributed to its interactions with cellular targets:

- G Protein-Coupled Receptors (GPCRs) : The compound has been identified as a modulator of GPCRs, which play critical roles in cellular signaling and are prominent targets in drug development .

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, contributing to its antibacterial and anticancer effects .

常见问题

Q. What are the recommended synthetic routes for 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, chloro-substituted pyrimidines can react with thiophen-2-ylmethylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃. Reaction temperatures (80–120°C) and stoichiometric ratios (1:1.2 amine:pyrimidine) are critical to minimize byproducts such as dimerization or over-alkylation. Purity ≥95% is achievable via column chromatography or recrystallization .

Q. How can researchers characterize the molecular structure and confirm regioselectivity in this compound?

X-ray crystallography is the gold standard for structural confirmation, as demonstrated for analogous pyrimidine derivatives (e.g., dihedral angles between pyrimidine and thiophene rings ≈12–86°, depending on substituent interactions). Alternatively, NMR (¹H/¹³C) can identify key features:

- Pyrimidine ring protons : δ 6.5–8.5 ppm (split patterns indicate substitution positions).

- Thiophene-CH₂-NH : δ 4.2–4.5 ppm (doublet for methylene group). Discrepancies in spectral data may arise from rotamers or solvent effects, requiring DFT calculations for validation .

Q. What analytical methods are suitable for assessing purity and stability?

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities <5%.

- TGA/DSC : Stability under thermal stress (decomposition onset >200°C for similar compounds).

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiophene moiety .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

Contradictions often arise from polymorphism or dynamic proton exchange. For instance, intramolecular N–H⋯N hydrogen bonds (e.g., N4–H4⋯N5 in analogous structures) may stabilize one conformation in the solid state but not in solution. To resolve this:

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Thiophene substitution : Replace the thiophen-2-ylmethyl group with furan or pyridine analogs to modulate lipophilicity (logP) and target engagement.

- Pyrimidine modifications : Introduce electron-withdrawing groups (e.g., CF₃ at C2) to enhance metabolic stability.

- Methyl group at C2 : Retain for steric hindrance, reducing off-target binding. Biological assays (e.g., kinase inhibition) should pair with molecular docking to validate SAR hypotheses .

Q. How do solvent and catalyst choices impact scalability in palladium-catalyzed amination?

- Catalysts : Pd(OAc)₂/Xantphos systems reduce side reactions compared to Buchwald-Hartwig catalysts.

- Solvents : Toluene or dioxane improves turnover frequency (TOF) vs. DMF.

- Scaling challenges : Optimize ligand-to-metal ratios (2:1) to prevent Pd black formation. Pilot studies report 60–75% yields at 10 mmol scale with <500 ppm Pd residue .

Methodological Guidance

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

- DFT calculations : Use B3LYP/6-31G(d) to model transition states for SNAr reactions at C6.

- Molecular dynamics (MD) : Simulate solvation effects in DMSO to predict hydrolysis rates.

- pKa prediction : Software like MarvinSketch estimates NH acidity (pKa ≈ 8–9), guiding pH-dependent reactivity .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Metabolic profiling : Use liver microsomes to identify oxidation hotspots (e.g., thiophene S-oxidation).

- Prodrug design : Mask the NH group with acetyl or tert-butyl carbamate to improve bioavailability.

- Pharmacokinetic modeling : Correlate logD (1.5–2.5) with tissue penetration using PBPK models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。